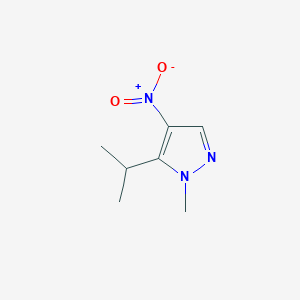

1-Methyl-4-nitro-5-propan-2-ylpyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

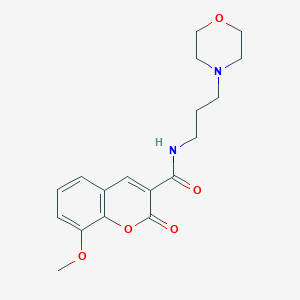

1-Methyl-4-nitro-5-propan-2-ylpyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.

Scientific Research Applications

Hydrogen Bonding Structures Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure in the nitroaniline portion, forming chains of edge-fused rings through hydrogen bonding. This property is significant for understanding molecular interactions in crystalline structures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

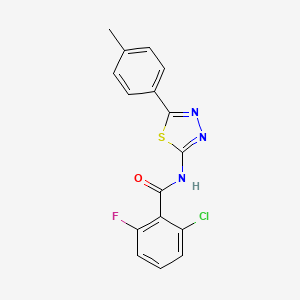

Coordination Compounds and Biological Interactions Ni(II) complexes with Schiff base ligands involving 1-methyl-1H-pyrazole derivatives demonstrate interactions with DNA and proteins. These interactions have implications for understanding the antitumor capacities of such complexes (Yu, Zhang, Yu, Huang, Bian, & Liang, 2017).

Reactivity with Ammonia and Amines The derivative N-methyl-3,4,5-trinitropyrazole reacts with thiols, phenols, oximes, ammonia, amines, and NH-azoles, showcasing diverse chemical reactivity, which is crucial for synthetic chemistry applications (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

Antimicrobial Effects of Metal Complexes Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands exhibit antimicrobial effects, which are enhanced due to the bio-reduction of the nitro group. This has implications for antimicrobial drug development (Oliveira, Ferreira, Farias, Magalhães, Teixeira, & Beraldo, 2019).

Crystal Structures and Molecular Electronics Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure, important for understanding the crystalline and electronic properties of such molecules (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

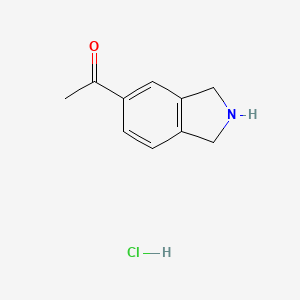

Computational Chemistry in Drug Discovery Studies of various nitro-1H-pyrazole derivatives in computational chemistry provide insights into their potential as antibacterial, anti-inflammatory, and antinociceptive agents (Bassyouni, All, Haggag, Mahmoud, Sarhan, & Abdel-Rehim, 2012).

Intracellular Uptake and Spectroscopy Pyrazole-based polydentate ligands and their coordination compounds exhibit unique spectral characteristics and intracellular uptake, relevant to medicinal and biological chemistry (Zhang, Yin, Dou, Zhou, & She, 2008).

Intramolecular H-Bonding Impact Intramolecular hydrogen bonding in pyrazole derivatives affects their reactivity, highlighting the importance of molecular interactions in organic synthesis and pharmaceutical development (Szlachcic, Uchacz, Gryl, Danel, Wojtasik, Kolek, Jarosz, & Stadnicka, 2020).

properties

IUPAC Name |

1-methyl-4-nitro-5-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-6(10(11)12)4-8-9(7)3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUDZNKJBGMHIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-5-propan-2-ylpyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2377470.png)

![1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2377475.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)